

Characterization of "2-(2-Chloro-6-cyanophenyl)acetic acid" derivatives

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Compound of Interest

Compound Name:	2-(2-Chloro-6-cyanophenyl)acetic acid
CAS No.:	1261522-11-5
Cat. No.:	B1403351

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An In-Depth Technical Guide to the Characterization of 2-(2-Chloro-6-cyanophenyl)acetic Acid and Its Derivatives

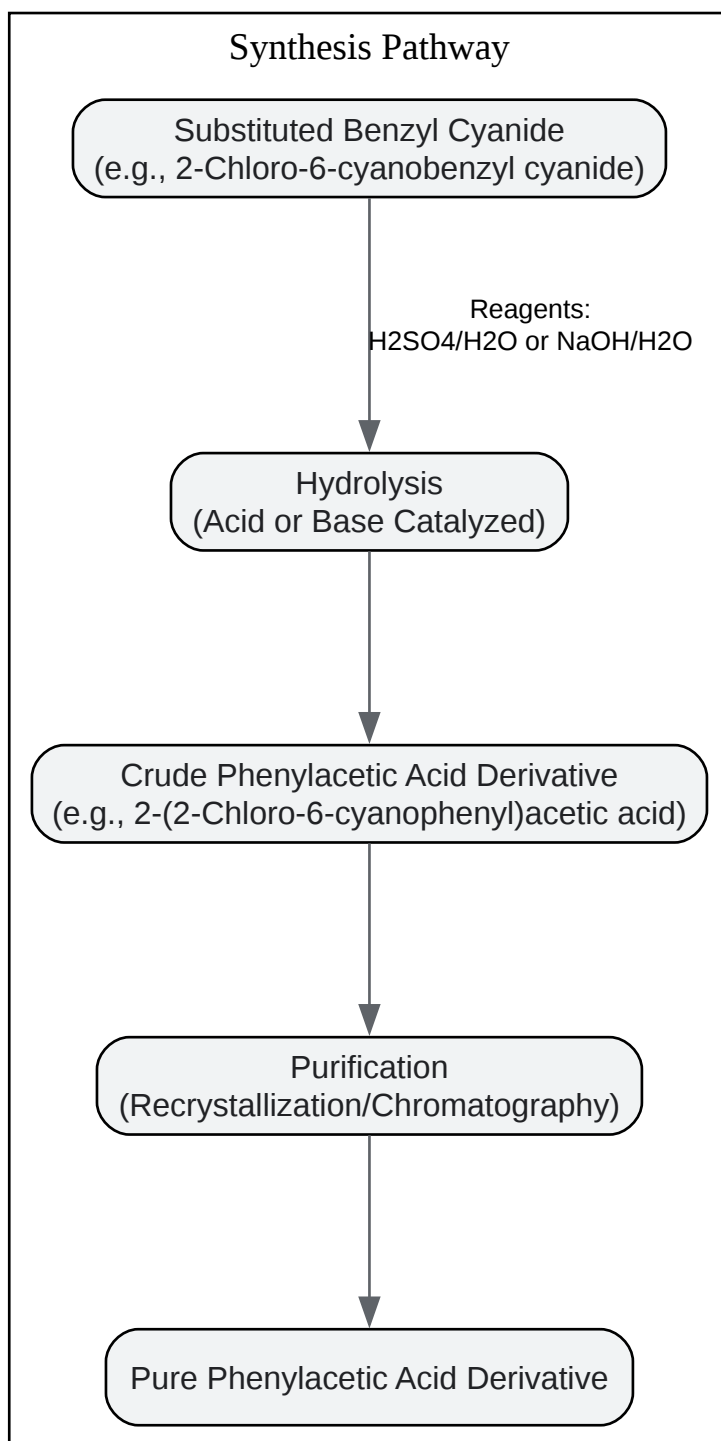
For researchers and professionals in drug discovery, the precise characterization of novel chemical entities is the bedrock of successful development. Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for the characterization of "2-(2-Chloro-6-cyanophenyl)acetic acid" and its analogs. While specific literature on this exact molecule is sparse, this guide leverages established principles and data from structurally related compounds to provide a robust framework for its analysis.

The core structure, featuring a phenyl ring with chloro and cyano substitutions, presents unique analytical considerations. Proper characterization ensures not only the structural integrity and purity of the lead compound but also the reliability of subsequent biological data. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Foundational Synthesis and Its Implications for Characterization

The synthesis of functionalized phenylacetic acids is a critical first step that dictates the potential impurity profile, making rigorous characterization essential. A common and reliable method for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. [1] This process, while straightforward, can lead to residual starting material or side products, necessitating the analytical workflows discussed below.

A generalized synthetic pathway highlights the key transformations:



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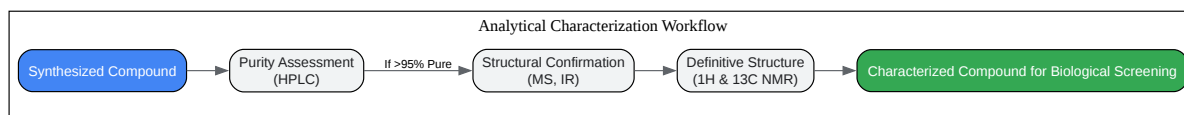
Caption: General synthesis of phenylacetic acid derivatives via hydrolysis.

A Comparative Guide to Core Characterization Techniques

The comprehensive characterization of a molecule like "**2-(2-Chloro-6-cyanophenyl)acetic acid**" relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, from purity assessment to definitive structural elucidation.

The Characterization Workflow

A logical progression of analytical techniques ensures both efficiency and rigor. The workflow typically begins with an assessment of purity, followed by structural confirmation and elucidation.



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Caption: A logical workflow for the analytical characterization of novel compounds.

Comparative Analysis of Techniques

The choice of technique is driven by the specific question being asked. The following table summarizes the primary uses and expected data for "**2-(2-Chloro-6-cyanophenyl)acetic acid**".

Technique	Primary Purpose	Expected Data/Observations for 2-(2-Chloro-6-cyanophenyl)acetic acid	Key Advantages
HPLC	Purity determination and quantification	A single major peak with a specific retention time on a C18 column.[2]	High sensitivity, quantitative accuracy, and suitability for stability studies.
Mass Spectrometry (MS)	Molecular weight confirmation and fragmentation analysis	A molecular ion peak corresponding to the exact mass ($C_9H_6ClNO_2 \approx 195.01$ g/mol).	High mass accuracy, provides molecular formula, and aids in identifying impurities.
Infrared (IR) Spectroscopy	Functional group identification	Characteristic stretches for: $C\equiv N$ (nitrile) $\sim 2220-2260$ cm^{-1} , $C=O$ (carboxylic acid) $\sim 1700-1725$ cm^{-1} , $O-H$ (carboxylic acid) $\sim 2500-3300$ cm^{-1} (broad).	Fast, non-destructive, and excellent for confirming the presence of key functional groups.
1H NMR Spectroscopy	Elucidation of proton environment and connectivity	Signals for aromatic protons (Ar-H), the methylene protons ($-CH_2-$), and the acidic proton ($-COOH$). Chemical shifts and coupling patterns confirm the substitution pattern.	Provides detailed information on the molecule's proton framework and stereochemistry.

¹³ C NMR Spectroscopy	Elucidation of the carbon skeleton	Distinct signals for each unique carbon, including the nitrile (C≡N), carbonyl (C=O), and aromatic carbons.	Confirms the number of unique carbon atoms and their chemical environment.
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Detailed Experimental Protocols

Adherence to standardized protocols is crucial for generating reproducible and reliable data. The following sections provide detailed methodologies for key analytical techniques.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol is adapted from established methods for analyzing phenylacetic acid and its derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- System Preparation:
 - Column: Ascentis® C18, 15 cm x 4.6 mm, 5 μm particles, or equivalent.[\[2\]](#)
 - Mobile Phase A: 20 mM phosphoric acid in HPLC-grade water. (For MS compatibility, replace with 0.1% formic acid).[\[3\]](#)
 - Mobile Phase B: Acetonitrile (ACN).
 - Gradient: Start with a 75:25 (A:B) isocratic flow. This can be optimized to a gradient if co-eluting impurities are present.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 35 °C.[\[2\]](#)
 - Detector: UV, 215 nm.[\[2\]](#)
- Sample Preparation:

- Prepare a stock solution of the compound at 1 mg/mL in a 1:1 mixture of ACN and water.
- Dilute the stock solution to a working concentration of approximately 50 µg/mL in the initial mobile phase composition.[2]
- Analysis:
 - Inject 5 µL of the sample.[2]
 - Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 15-20 minutes).
 - Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Structural Elucidation by NMR Spectroscopy

This protocol follows best practices for acquiring and reporting NMR data for small molecules, as recommended by leading scientific journals.[5]

- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
 - Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative NMR is required or if the solvent signal cannot be used as a reference.
- ¹H NMR Acquisition:
 - Acquire the spectrum on a 300 MHz or higher field spectrometer.
 - Record the chemical shifts (δ) in parts per million (ppm) relative to the solvent residual peak.
 - Report the data in the standard format: chemical shift (integration, multiplicity, coupling constant J in Hz, assignment). For example: ¹H NMR (400 MHz, DMSO-d₆) δ 13.10 (s, 1H,

-COOH), 7.85 (d, $J = 7.8$ Hz, 1H, Ar-H), 7.60 (t, $J = 7.8$ Hz, 1H, Ar-H), 7.45 (d, $J = 7.8$ Hz, 1H, Ar-H), 4.05 (s, 2H, -CH₂-). (Note: These are hypothetical shifts for illustrative purposes).

- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Report the chemical shifts to one decimal place. For example: ¹³C NMR (101 MHz, DMSO-d₆) δ 171.5 (-C=O), 135.0, 133.2, 130.1, 129.5, 128.8, 117.0 (-C≡N), 38.5 (-CH₂-). (Note: These are hypothetical shifts).

Protocol 3: Molecular Weight Confirmation by LC-MS

This protocol provides a general method for obtaining mass spectral data for phenylacetic acid derivatives.^[6]

- System Preparation:
 - Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
 - Column: A fast-acquiring UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient: A rapid gradient from 5% to 95% B over 5-10 minutes.
- MS Detector Settings:
 - Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to determine the optimal setting. Carboxylic acids often ionize well in negative mode [M-H]⁻.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

- Capillary Voltage/Source Temperature: Optimize based on instrument recommendations.
- Analysis:
 - Inject 1-2 μL of the sample solution ($\sim 10\text{-}50 \mu\text{g/mL}$).
 - Confirm the presence of the molecular ion peak corresponding to the calculated exact mass of the compound. High-resolution mass spectrometry can confirm the elemental composition.

Application in Drug Development: From Characterization to Biological Activity

The rigorous characterization detailed above is a prerequisite for any further investigation. For instance, derivatives of similar structures, such as 2-(2-Chlorophenyl)acetohydrazide, have been explored for their antimicrobial and anti-inflammatory activities.[7] The mechanism of action for some of these analogs is believed to involve the inhibition of key enzymes like DNA gyrase in bacteria or cyclooxygenase (COX) in inflammatory pathways.[7]

Without unequivocal confirmation of a compound's structure and purity, any observed biological activity is ambiguous. An impurity could be responsible for the effect, or a misidentified structure could lead researchers down a fruitless path of mechanism-of-action studies. Therefore, the analytical comparison and protocols provided here serve as the essential, non-negotiable foundation for advancing a compound like "**2-(2-Chloro-6-cyanophenyl)acetic acid**" in a drug development pipeline.

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